Methyl 1-amino-4-methylcyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

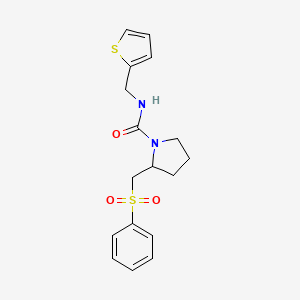

“Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1298175-49-1 . It has a molecular weight of 171.24 and its IUPAC name is methyl (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylate .

Molecular Structure Analysis

The InChI Code of “Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is 1S/C9H17NO2/c1-7-3-5-9 (10,6-4-7)8 (11)12-2/h7H,3-6,10H2,1-2H3/t7-,9- . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current literature.Aplicaciones Científicas De Investigación

1. Chemical Synthesis Methods

- Methylcyclohexane can be transformed into 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, yielding up to 82% based on trichloramine (Kovavic & Chaudhary, 1967).

- The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid through selective transformations of corresponding enone cycloadducts has been achieved (Avenoza et al., 1999).

2. Catalytic Applications

- A stable spirocyclic (alkyl)(amino)carbene derived from 2,4-dimethyl-3-cyclohexenecarboxaldehyde demonstrated efficiency as a ligand for transition metal-based catalysts, particularly in gold(I) catalyzed hydroamination of internal alkynes (Zeng et al., 2009).

3. Analytical and Biochemical Studies

- 1-Amino-2-methylenecyclopropane-1-carboxylic acid, a close relative, is an irreversible inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) deaminase, used to understand unique enzymatic reactions (Zhao & Liu, 2002).

- Experimental studies on methylcyclohexane pyrolysis and combustion help in understanding the combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

Propiedades

IUPAC Name |

methyl 1-amino-4-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-5-9(10,6-4-7)8(11)12-2/h7H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRALRQVSKYBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-amino-4-methylcyclohexane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)

![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)